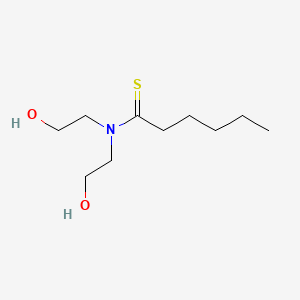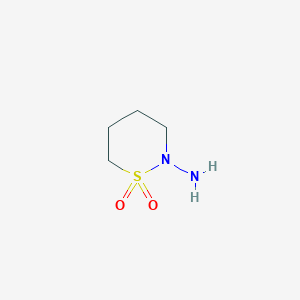![molecular formula C9H13NO B13807229 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone is a synthetic organic compound with a unique structure that includes a cyclobutene ring substituted with a dimethylamino group and a methylidene group
Métodos De Preparación
The synthesis of 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving an alkyne and an alkene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Addition of the Methylidene Group: The methylidene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted cyclobutene derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone can be compared with similar compounds such as:
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but lacks the cyclobutene ring, leading to different reactivity and applications.
4-{(1E)-1-[(2E)-{[4-(Dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: Contains an azine moiety, offering different biological activities and applications.
The uniqueness of this compound lies in its cyclobutene ring, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-6-5-8(7(2)11)9(6)10(3)4/h5,9H,1H2,2-4H3 |
Clave InChI |
DXTICJSJORDOIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C)C1N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
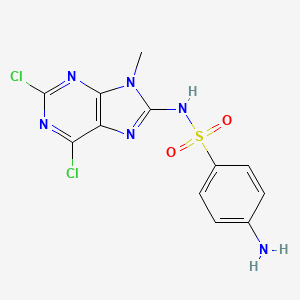
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

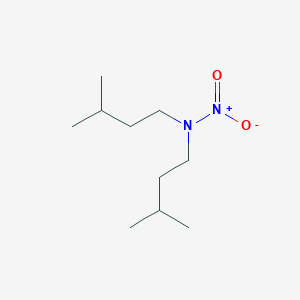
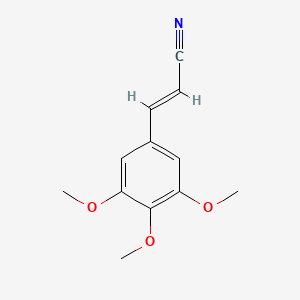
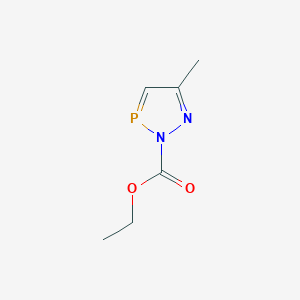
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)




